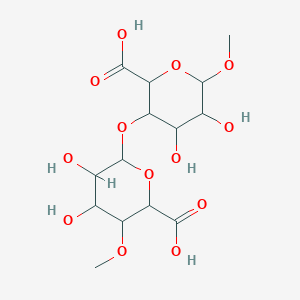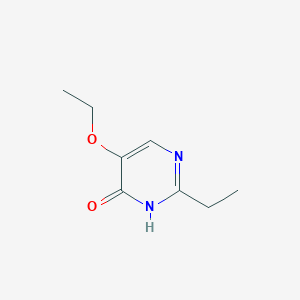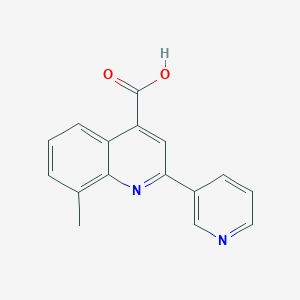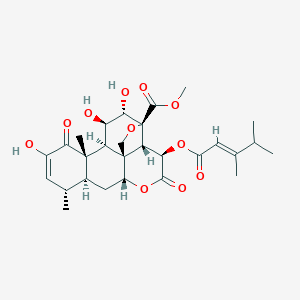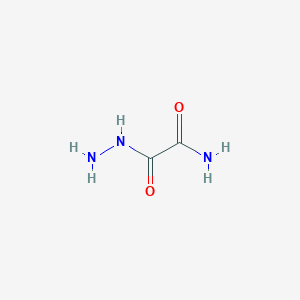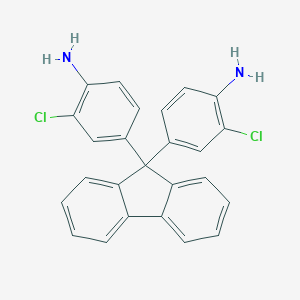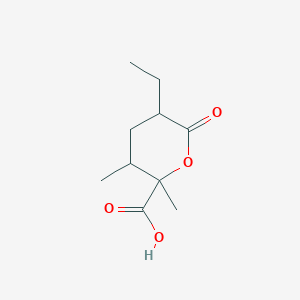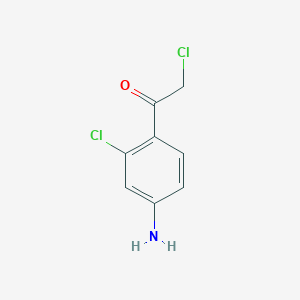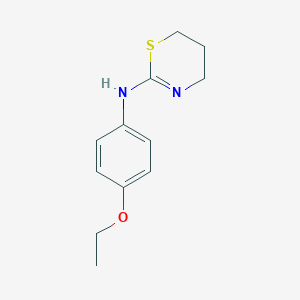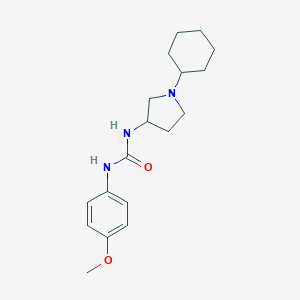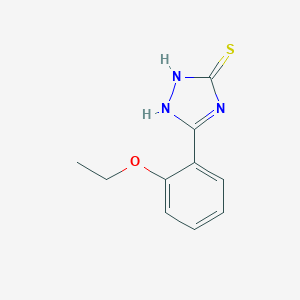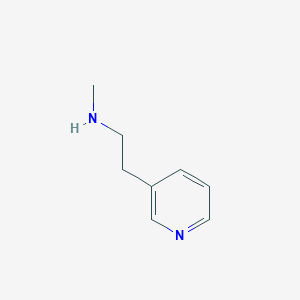
N-Methyl-2-(pyridin-3-YL)ethanamine
概述
描述
N-Methyl-2-(pyridin-3-yl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring a methyl group attached to the nitrogen atom and an ethylamine chain at the 3-position of the pyridine ring
作用机制
Target of Action
N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, primarily affects the histaminergic system . It acts as a partial agonist of the H1 histamine receptor and as an antagonist of the H3 histamine receptor . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, immune response, and gastric acid secretion .
Mode of Action
Betahistine interacts with its targets (H1 and H3 histamine receptors) by binding to these receptors, thereby modulating their activity . As a partial agonist of the H1 receptor, it enhances the activity of this receptor to a certain extent . On the other hand, as an antagonist of the H3 receptor, it inhibits the activity of this receptor, leading to increased release of histamine and other neurotransmitters .
Biochemical Pathways
The interaction of Betahistine with histamine receptors affects several biochemical pathways. For instance, it can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . This can facilitate vestibular compensation and help in the treatment of conditions like vertigo and Menière’s syndrome .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can also impact its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuronal excitation in areas like the vestibular nuclei, due to its antagonistic effect on the H3 receptor . This can lead to improved symptoms in conditions like vertigo and Menière’s syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-2-(pyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-pyridineethanamine in a suitable solvent, such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add methyl iodide to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
N-Methyl-2-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-3-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield N-methyl-3-pyridineethanol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products
Oxidation: N-methyl-3-pyridinecarboxaldehyde.
Reduction: N-methyl-3-pyridineethanol.
Substitution: Products depend on the nucleophile used in the reaction.
科学研究应用
N-Methyl-2-(pyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- N-Methyl-2-(pyridin-2-yl)ethanamine
- N-Methyl-2-(pyridin-4-yl)ethanamine
- N-Methyl-3-pyridinecarboxamide
Uniqueness
N-Methyl-2-(pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.
属性
IUPAC Name |
N-methyl-2-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUEUNOCVALAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408909 | |
| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19690-13-2 | |
| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
